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8-Oxo-7,8-dihydrodeoxyguanine - 6957-76-2

8-Oxo-7,8-dihydrodeoxyguanine

Catalog Number: EVT-1568348
CAS Number: 6957-76-2
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the category of oxidative DNA lesions. It is classified as a modified nucleobase, which can disrupt normal base pairing during DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of 8-oxo-7,8-dihydrodeoxyguanine can be achieved through several chemical methods that mimic oxidative conditions. Common synthetic routes include:

  1. Chemical Oxidation: Using agents such as potassium permanganate or hydrogen peroxide to oxidize deoxyguanosine.
  2. Enzymatic Oxidation: Enzymes like xanthine oxidase can catalyze the oxidation process under controlled conditions.

Technical Details

In laboratory settings, the synthesis often involves:

  • Starting Material: Deoxyguanosine or its derivatives.
  • Oxidizing Agent: A controlled amount of oxidant is introduced to facilitate the formation of the 8-oxo group at the C8 position of the guanine base.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is typically employed to purify the synthesized product from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

The molecular structure of 8-oxo-7,8-dihydrodeoxyguanine features a modified guanine base with an additional oxygen atom at the C8 position. The structural formula can be represented as follows:

C10H12N5O4\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{O}_{4}

Data

The compound exhibits distinct characteristics:

Chemical Reactions Analysis

Reactions

8-Oxo-7,8-dihydrodeoxyguanine participates in various chemical reactions:

  1. Base Pairing: It can mispair with adenine or cytosine during DNA replication, leading to point mutations.
  2. Repair Mechanisms: The compound is recognized and excised by specific DNA repair enzymes such as 8-oxoguanine DNA glycosylase (OGG1), which initiates base excision repair pathways .

Technical Details

The repair process involves:

  • Recognition of the lesion by glycosylases.
  • Cleavage of the N-glycosidic bond between the damaged base and deoxyribose.
  • Subsequent repair synthesis by DNA polymerases.
Mechanism of Action

Process

The mechanism by which 8-oxo-7,8-dihydrodeoxyguanine affects cellular processes involves its incorporation into DNA during replication. When DNA polymerases encounter this modified base:

  1. They may incorporate adenine or cytosine opposite it.
  2. This misincorporation can lead to mutations during subsequent rounds of replication.

Data

Studies indicate that approximately 5% of misincorporations lead to G:C to T:A transversions, contributing significantly to genomic instability and potential carcinogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white solid in pure form.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Relatively unstable under physiological conditions; prone to hydrolysis and further oxidation.
  • Reactivity: Highly reactive towards nucleophiles due to the presence of an electrophilic carbonyl group.

Relevant analyses show that oxidative stress significantly increases levels of this compound within cells, correlating with increased mutation rates and potential disease states .

Applications

Scientific Uses

8-Oxo-7,8-dihydrodeoxyguanine serves several important roles in scientific research:

  1. Biomarker for Oxidative Stress: Its levels are measured in various biological samples to assess oxidative damage.
  2. Cancer Research: Understanding its role in mutagenesis aids in elucidating mechanisms underlying cancer development.
  3. Epigenetics Studies: Investigating how this compound influences gene expression through epigenetic modifications provides insights into cellular regulation mechanisms .
Structural and Chemical Properties of 8-Oxo-7,8-dihydrodeoxyguanine

Molecular Structure and Tautomeric Forms

8-Oxo-7,8-dihydrodeoxyguanine (8-oxo-dG) is a structurally modified purine nucleoside formed when reactive oxygen species (ROS) oxidize the C8 position of 2'-deoxyguanosine (dG) in DNA. This modification creates a planar, bicyclic structure where the imidazole ring of guanine becomes saturated, introducing a carbonyl group at C8 and a proton at N7 ( [3] [5]). The molecule exhibits keto-enol tautomerism, with the 6,8-diketo form (8-oxo) predominating under physiological conditions (pH ~7.4) over the less stable 8-enol-6-keto form. This tautomeric equilibrium influences its hydrogen-bonding capabilities and mutagenic potential ( [6] [10]).

The C8 modification disrupts the aromaticity of the guanine ring system, reducing its resonance stabilization energy by approximately 15–20 kcal/mol compared to unmodified dG. This loss of aromaticity contributes to the lesion’s enhanced conformational flexibility, allowing rotation around the glycosidic bond that links the base to the deoxyribose sugar ( [4] [8]). Unlike canonical guanine, which predominantly adopts the anti conformation (χ ≈ –120°), 8-oxo-dG exhibits a reduced energy barrier for syn/anti interconversion, enabling both conformers to coexist significantly at biological temperatures.

Table 1: Key Structural Features of 8-oxo-dG vs. Deoxyguanosine (dG)

Property8-oxo-dGdG
C8 Functional GroupCarbonyl (C=O)Hydrogen (H)
Imidazole RingSaturated (7,8-dihydro)Aromatic
Tautomeric FormsKeto (major), Enol (minor)Amino-keto (exclusive)
Glycosidic Bond PreferenceSyn and Anti near-equivalentAnti (χ ≈ –120°) dominant
Aromatic StabilizationReduced (~50% of dG)Full resonance

Redox Potential and Susceptibility to Oxidation

Guanine possesses the lowest oxidation potential among canonical DNA bases (–3.0 V vs. NHE), making it the primary target for ROS such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxynitrite ( [3] [8]). This vulnerability arises from its high electron density in the highest occupied molecular orbital (HOMO), localized over the C8═N7 bond. Oxidation at C8 generates 8-oxo-dG, which exhibits an even lower redox potential (≈0.74 V vs. NHE) than its parent nucleoside ( [3] [10]). Consequently, 8-oxo-dG is 10–100× more reactive toward secondary oxidation than dG, forming highly mutagenic secondary lesions like spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh) under physiological conditions ( [7] [8]).

The oxidation kinetics are sequence-dependent: 5'-guanine clusters (e.g., GGG sequences) exhibit 5–10× higher oxidation rates due to radical cation migration ("hole hopping") to sites with the lowest ionization potential ( [4] [8]). Nuclear H₂O₂ generated by enzymes like lysine-specific demethylases (LSD1/2) further amplifies damage via Fenton reactions with chromatin-bound iron, producing •OH in proximity to DNA ( [4]).

Table 2: Redox Properties and Oxidation Products of Guanines in DNA

SpeciesRedox Potential (V vs. NHE)Primary ROS TargetMajor Oxidation Product(s)
Deoxyguanosine (dG)–3.0•OH, ¹O₂, ONOO⁻8-oxo-dG, Fapy-dG
8-oxo-dG≈0.74•OH, O₂•⁻, H₂O₂Sp, Gh, DNA-protein cross-links

Base-Pairing Dynamics: Syn vs. Anti Conformations

The conformational plasticity of 8-oxo-dG underpins its mutagenic behavior during DNA replication. In the anti conformation, 8-oxo-dG forms standard Watson-Crick base pairs with cytosine (8-oxo-dG•C), mimicking unmodified dG. However, the steric clash between the C8 carbonyl and the sugar in the anti conformation drives a significant population (≈20–40%) toward the syn conformation ( [4] [6]). In this state, the Hoogsteen edge faces the pairing interface, enabling stable 8-oxo-dG•A mispairs via two hydrogen bonds (N7–H–N1 and O⁶–H–N6) ( [8]).

Structural studies confirm that DNA polymerases (e.g., Pol β) readily accommodate 8-oxo-dG•A pairs in their active sites, leading to G→T transversion mutations during replication ( [5] [8]). The frequency of misincorporation varies:

  • dATP insertion opposite syn 8-oxo-dG: 5.9%
  • dCTP insertion opposite anti 8-oxo-dG: 86% (accurate repair)
  • Deletion mutations: 2.1% ( [5])

Telomeric G-quadruplexes and promoter GC-rich regions show heightened susceptibility to 8-oxo-dG due to their guanine density. Here, the lesion can alter non-canonical structures by stabilizing syn conformations in G-tetrads or disrupting transcription factor binding ( [3] [8]).

Thermodynamic Stability in DNA Helices

Incorporating 8-oxo-dG into duplex DNA causes localized helix destabilization, primarily through disrupted base stacking and altered hydration patterns. Thermodynamic measurements reveal:

  • ΔΔG° destabilization: 1.5–3.0 kcal/mol per 8-oxo-dG substitution vs. dG
  • Reduced melting temperature (Tm): 2–5°C decrease per lesion in a 12-mer duplex
  • Entropy compensation: Enhanced solvation partially offsets enthalpy losses ( [4] [7])

The lesion’s impact depends on sequence context and partner bases:

  • Opposite cytosine: Minor distortion; ΔTm ≈ –2°C
  • Opposite adenine: Significant bending (≈20°); ΔTm ≈ –5°C
  • Flanking bases: 5'-Purines exacerbate destabilization ( [7])

In nucleosome core particles (NCPs), 8-oxo-dG oxidation triggers quantitative DNA-protein cross-linking (DPC) at specific sites (e.g., histone H4 tail lysines). DPC yields reach 30–100% depending on rotational positioning: DNA major grooves facing histones show maximal cross-linking ( [7]). These adducts impose severe helical distortions, inhibiting processes like transcription and replication until repaired.

Table 3: Thermodynamic and Structural Impact of 8-oxo-dG in DNA Duplexes

ContextHelix Destabilization (ΔTm/lesion)Base PairingStructural Consequence
8-oxo-dG•C (anti)–2°CWatson-CrickMinor groove widening
8-oxo-dG•A (syn)–5°CHoogsteenHelix bending (~20°), reduced stacking
Flanked by 5'-dG–4°CVariableEnhanced syn population
Nucleosome-facing major grooveNot applicableCovalent DPCDNA-histone cross-link, chromatin arrest

Properties

CAS Number

6957-76-2

Product Name

8-Oxo-7,8-dihydrodeoxyguanine

IUPAC Name

2-amino-7,9-dihydropurin-8-one

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11)

InChI Key

LEFZRUQODOYVMO-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)N)NC(=O)N2

Synonyms

8-hydroxydeoxyguanine
8-oxo-7,8-dihydrodeoxyguanine

Canonical SMILES

C1=C2C(=NC(=N1)N)NC(=O)N2

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